![molecular formula C10H17ClN2 B3158259 Butyl(pyridin-2-ylmethyl)amine hydrochloride CAS No. 856849-95-1](/img/structure/B3158259.png)
Butyl(pyridin-2-ylmethyl)amine hydrochloride
Overview
Description
Butyl(pyridin-2-ylmethyl)amine hydrochloride is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and is known for its ability to interact with various biochemical pathways in the body. In
Scientific Research Applications
Anti-Fibrosis Activity
Butyl(pyridin-2-ylmethyl)amine hydrochloride has been investigated for its anti-fibrotic properties. In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives (including this compound) were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, Butyl(pyridin-2-ylmethyl)amine hydrochloride showed better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Specifically, it effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting its potential as a novel anti-fibrotic drug .
Biological Activity as a Ligand
Butyl(pyridin-2-ylmethyl)amine hydrochloride can serve as a ligand in coordination chemistry. It forms iron complexes when treated with iron trichloride. These complexes have implications in catalysis, including the direct hydroxylation of benzene to phenol .
Protection of Carboxylic Acids
This compound can be used as a reagent for the protection of carboxylic acids by converting them into carboxamides of bispicolylamine .
Safety and Hazards
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-3-7-11-9-10-6-4-5-8-12-10;/h4-6,8,11H,2-3,7,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTCXUZCAPSTNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=N1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(pyridin-2-yl)methyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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